molecular formula C11H11BrO2 B1404213 Methyl 2-bromo-5-cyclopropylbenzoate CAS No. 702640-96-8

Methyl 2-bromo-5-cyclopropylbenzoate

Cat. No. B1404213
M. Wt: 255.11 g/mol
InChI Key: SOKOPEFXQYUWEQ-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-cyclopropylbenzoate is a chemical compound that belongs to the class of organic compounds known as benzoates. It is widely used in scientific research due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of Methyl 2-bromo-5-cyclopropylbenzoate is not fully understood. However, it is believed to act as an inhibitor of certain enzymes in the body. It is also believed to have anti-inflammatory and analgesic properties.

Biochemical And Physiological Effects

Methyl 2-bromo-5-cyclopropylbenzoate has various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties. It is also believed to have antifungal and antibacterial properties. Furthermore, it has been shown to inhibit the growth of cancer cells in vitro.

Advantages And Limitations For Lab Experiments

Methyl 2-bromo-5-cyclopropylbenzoate has various advantages and limitations for lab experiments. One of the advantages is that it is easy to synthesize and purify. It is also relatively stable and can be stored for long periods of time. However, one of the limitations is that it is not very soluble in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the use of Methyl 2-bromo-5-cyclopropylbenzoate in scientific research. One direction is the development of new drugs and pharmaceuticals based on its unique properties. Another direction is the investigation of its anti-inflammatory and analgesic properties for the treatment of various diseases. Furthermore, the use of Methyl 2-bromo-5-cyclopropylbenzoate in the development of new materials and polymers is also an area of interest.

Scientific Research Applications

Methyl 2-bromo-5-cyclopropylbenzoate has various scientific research applications. It is used as a building block in the synthesis of various organic compounds. It is also used as a reagent in the preparation of various derivatives of benzoic acid. Furthermore, Methyl 2-bromo-5-cyclopropylbenzoate is used in the development of new drugs and pharmaceuticals.

properties

IUPAC Name

methyl 2-bromo-5-cyclopropylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-14-11(13)9-6-8(7-2-3-7)4-5-10(9)12/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKOPEFXQYUWEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2CC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-5-cyclopropylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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